

# TL-895 in Myelofibrosis: A Comparative Analysis of Emerging Experimental Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF), a chronic and progressive myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors have been the cornerstone of therapy, a significant proportion of patients experience suboptimal response or lose response over time, creating a critical unmet need for novel therapeutic strategies. This guide provides a comparative analysis of **TL-895**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, against other key experimental treatments for myelofibrosis, supported by available preclinical and clinical data.

### **Executive Summary**

**TL-895** is an orally available, irreversible BTK inhibitor currently in Phase 2 clinical development for patients with myelofibrosis, particularly those who are relapsed, refractory, or ineligible for JAK inhibitor therapy.[1] Preclinical data suggest that **TL-895** may impact myelofibrosis pathophysiology by inhibiting BTK-mediated cell adhesion, migration, and proinflammatory signaling.[2][3] Preliminary clinical data in patients with severe thrombocytopenia has shown potential for symptom improvement and increased platelet counts.[4] This guide compares **TL-895** with other promising experimental agents targeting different signaling pathways implicated in myelofibrosis, including BET inhibitors (pelabresib), BCL-2/BCL-xL inhibitors (navitoclax), and next-generation JAK inhibitors (fedratinib, momelotinib, pacritinib).

## **Quantitative Data Comparison**



The following tables summarize key efficacy endpoints from clinical trials of various experimental treatments for myelofibrosis. It is important to note that the data for **TL-895** is from a small, early-phase study in a specific patient population and is not directly comparable to the large, randomized Phase 3 trials of other agents.

Table 1: Spleen Volume and Symptom Score Reduction

| Treatment                   | Clinical Trial                         | Patient<br>Population                                              | Spleen Volume<br>Reduction<br>(SVR35) at 24<br>Weeks             | Total Symptom Score Reduction (TSS50) at 24 Weeks          |
|-----------------------------|----------------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------|
| TL-895                      | Phase 2<br>(NCT04640532)<br>- Cohort 3 | JAKi-ineligible<br>MF with severe<br>thrombocytopeni<br>a          | Data not yet<br>available                                        | Clinically meaningful improvements reported[4]             |
| Pelabresib +<br>Ruxolitinib | MANIFEST-2<br>(Phase 3)                | JAKi-naïve                                                         | 65.9%                                                            | 52.3%                                                      |
| Navitoclax +<br>Ruxolitinib | TRANSFORM-1<br>(Phase 3)               | JAKi-naïve                                                         | 63.2%                                                            | Not statistically significant vs. placebo + ruxolitinib    |
| Fedratinib                  | JAKARTA-2<br>(Phase 2)                 | Previously<br>treated with<br>ruxolitinib                          | 31% (at end of cycle 6)                                          | 27% (at end of cycle 6)                                    |
| Momelotinib                 | MOMENTUM<br>(Phase 3)                  | Symptomatic and anemic, previously treated with a JAKi             | Not the primary endpoint; focused on symptom and anemia response | Statistically<br>significant<br>improvement vs.<br>danazol |
| Pacritinib                  | PERSIST-2<br>(Phase 3)                 | Thrombocytopeni<br>a (platelet count<br>≤100 × 10 <sup>9</sup> /L) | 22% (twice daily<br>dose)                                        | 32% (twice daily<br>dose)                                  |



Table 2: Hematologic and Bone Marrow Responses

| Treatment                   | Clinical Trial                         | Anemia Response                                                               | Bone Marrow<br>Fibrosis<br>Improvement (≥1<br>grade) |
|-----------------------------|----------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------|
| TL-895                      | Phase 2<br>(NCT04640532) -<br>Cohort 3 | Platelet count improvement observed[4]                                        | Data not yet available                               |
| Pelabresib +<br>Ruxolitinib | MANIFEST-2 (Phase 3)                   | Trend towards improvement                                                     | 38.5%                                                |
| Navitoclax +<br>Ruxolitinib | REFINE (Phase 2)                       | 23%                                                                           | 39%                                                  |
| Momelotinib                 | MOMENTUM (Phase<br>3)                  | Statistically significant improvement in transfusion independence vs. danazol | Data not reported as a primary outcome               |
| Pacritinib                  | PERSIST-2 (Phase 3)                    | Clinical improvement in hemoglobin observed                                   | Data not reported as a primary outcome               |

# Experimental Protocols TL-895 (NCT04655118)

- Study Design: A Phase 2, multicenter, open-label study evaluating the safety and efficacy of
   TL-895 in patients with relapsed/refractory myelofibrosis, JAK inhibitor intolerant
   myelofibrosis, JAK inhibitor treatment ineligible myelofibrosis, or indolent systemic
   mastocytosis.[1]
- Patient Population: Adults with a confirmed diagnosis of myelofibrosis who meet the criteria for being relapsed/refractory, intolerant, or ineligible for JAK inhibitor treatment.[1]



- Intervention: TL-895 administered orally. The study is designed to determine the recommended Phase 2 dose and schedule.[1]
- Primary Outcome Measures: To determine the recommended Phase 2 dose and schedule of TL-895 in each cohort.[1]
- Secondary Outcome Measures: Include overall response rate, duration of response, and patient-reported outcomes.

#### Pelabresib (MANIFEST-2 - NCT04603495)

- Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.
- Patient Population: JAK inhibitor treatment-naïve patients with myelofibrosis.
- Intervention: Pelabresib in combination with ruxolitinib versus placebo plus ruxolitinib.
- Primary Outcome Measure: Proportion of patients achieving at least a 35% reduction in spleen volume from baseline at week 24.
- Secondary Outcome Measures: Include the proportion of patients with a 50% or greater improvement in Total Symptom Score.

### Navitoclax (TRANSFORM-1 - NCT04472598)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study.
- Patient Population: Adult patients with myelofibrosis who have not previously been treated with a JAK inhibitor.
- Intervention: Navitoclax in combination with ruxolitinib versus placebo in combination with ruxolitinib.
- Primary Outcome Measure: Spleen volume reduction of 35% or greater from baseline at Week 24.
- Secondary Outcome Measures: Change from baseline in Total Symptom Score at Week 24.



## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the key signaling pathways implicated in myelofibrosis and the mechanisms of action of the discussed experimental treatments.



Click to download full resolution via product page



Caption: Overview of key signaling pathways in myelofibrosis and the targets of experimental therapies.

### **JAK-STAT Pathway**

Constitutive activation of the JAK-STAT pathway is a central pathogenic driver in myelofibrosis, leading to uncontrolled cell proliferation and excessive cytokine production.[5][6][7] Fedratinib, momelotinib, and pacritinib are all JAK inhibitors that aim to normalize this dysregulated signaling.

#### **Bruton's Tyrosine Kinase (BTK) Pathway**

BTK is a key component of B-cell receptor signaling and is also implicated in myeloid cell function. In myelofibrosis, BTK signaling may contribute to the inflammatory microenvironment and abnormal cell trafficking.[2] **TL-895**, as a BTK inhibitor, is hypothesized to disrupt these processes.[3] Preclinical studies have shown that **TL-895** can inhibit BTK activation in JAK2V617F-mutant cells, leading to reduced cell adhesion and migration.[2][3]



TL-895 inhibits BTK, which is activated by mutant JAK2, thereby reducing downstream signaling that promotes cell adhesion, migration, and the production of pro-inflammatory cytokines.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. BTK inhibitor TL-895 inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]
- 3. P1005: EFFECT OF TL-895, A NOVEL BRUTON'S TYROSINE KINASE INHIBITOR (BTKI), ON ONCOGENIC JANUS KINASE 2-V617F (JAK2VF) SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1038: TL-895, A FIRST-IN-CLASS, COVALENT BRUTON TYROSINE KINASE INHIBITOR (BTKI) FOR THE TREATMENT OF MYELOFIBROSIS (MF) PATIENTS (PTS) WITH SEVERE THROMBOCYTOPENIA (PLATELETS (PLTS) <50 K/UL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TL-895 in Myelofibrosis: A Comparative Analysis of Emerging Experimental Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#tl-895-versus-other-experimental-treatments-for-myelofibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com